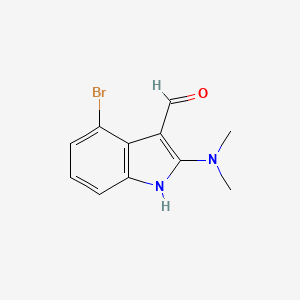
4-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde
Overview
Description
The compound “4-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde” likely contains a bromine atom, two methyl groups attached to an amino group, an indole ring, and a carbaldehyde group . It’s important to note that the properties of this compound could vary significantly depending on the exact structure and arrangement of these groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as alkylation of aniline with methanol in the presence of an acid catalyst .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The exact structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis
The compound may undergo many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, similar compounds often appear as colorless liquids when pure, but commercial samples are often yellow .Scientific Research Applications
Synthesis of Diazine Derivatives
4-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde: is a valuable precursor in the synthesis of diazine derivatives. Diazines are crucial scaffolds in pharmaceutical chemistry due to their presence in DNA, RNA, and various bioactive compounds. They exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and antihypertensive effects . The compound can be used to create substituted or fused diazine systems, which are pivotal in developing new therapeutic agents.
Anticancer Research
This compound serves as a key intermediate in the development of anticancer agents. Its structural framework is conducive to modifications that can lead to the discovery of novel drugs with improved efficacy against various cancers. Researchers focus on leveraging its chemical structure to synthesize compounds that can inhibit cancer cell growth or induce apoptosis .
Antimicrobial and Antifungal Applications
The indole moiety of 4-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde is significant in the design of antimicrobial and antifungal agents. Its modification can lead to the production of compounds that are effective against a broad spectrum of microbial and fungal pathogens, addressing the growing concern of antibiotic resistance .
Cardiovascular Therapeutics
In cardiovascular research, this compound’s derivatives can be explored for their potential as cardiovascular agents. They may act as antihypertensive agents or modulate other cardiovascular functions, contributing to the treatment of heart diseases .
Neuroprotective Agents
The structural adaptability of 4-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde allows for the creation of neuroprotective agents. These compounds could potentially protect nerve cells from damage or degeneration, which is particularly relevant in diseases like Alzheimer’s and Parkinson’s .
Anti-Inflammatory and Analgesic Agents
Researchers are investigating the use of this compound in the development of anti-inflammatory and analgesic drugs. By modifying its structure, it’s possible to synthesize new molecules that can reduce inflammation and alleviate pain, improving patient quality of life .
Antidiabetic Drug Development
The compound’s framework is also being studied for its application in antidiabetic drug development. It could lead to the synthesis of compounds that regulate blood sugar levels or enhance insulin sensitivity, offering new solutions for diabetes management .
Material Science Applications
Beyond biomedical applications, 4-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde can be utilized in material science. Its derivatives might be used to create novel materials with specific optical or electronic properties, paving the way for advancements in technology and industry .
Mechanism of Action
Target of Action
Many compounds in the indole family interact with various receptors in the body, such as serotonin receptors . These receptors play a crucial role in many physiological processes, including mood regulation and sensory perception.
Mode of Action
The compound might interact with its target receptors as an agonist or antagonist, meaning it could either activate the receptor or block it from being activated . This interaction can lead to various changes in cellular function.
Biochemical Pathways
The compound might affect several biochemical pathways. For instance, it could influence the synthesis or breakdown of certain neurotransmitters, or it could alter signal transduction pathways within cells .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as its size, polarity, and stability could influence how well it is absorbed, how it is distributed throughout the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on which receptors it interacts with and how it influences biochemical pathways. This could range from changes in neural activity to alterations in cellular metabolism .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
4-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-14(2)11-7(6-15)10-8(12)4-3-5-9(10)13-11/h3-6,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKMDPOYPDKYCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C2=C(N1)C=CC=C2Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



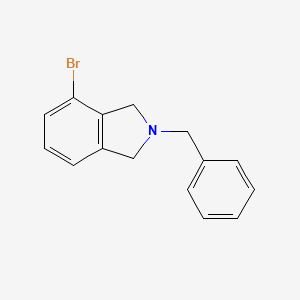
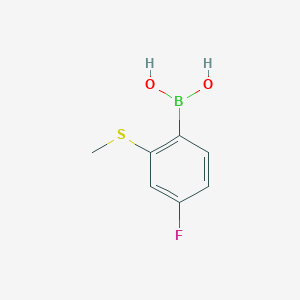
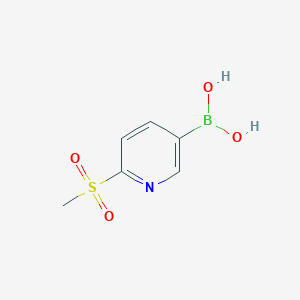
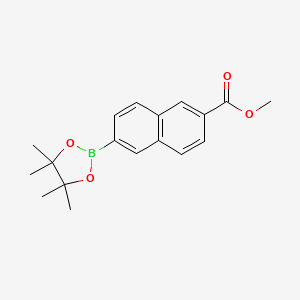
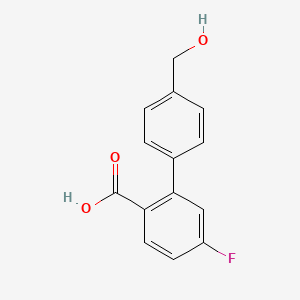
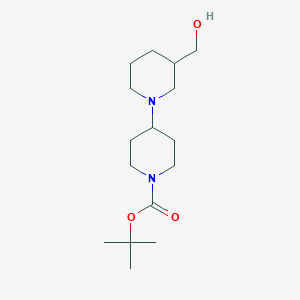

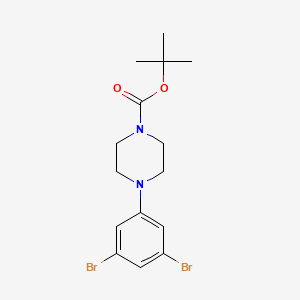

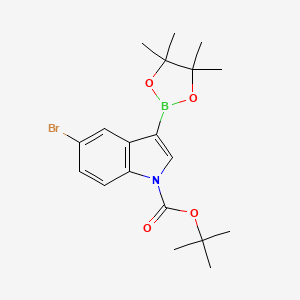
![3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440649.png)

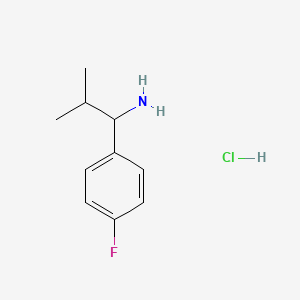
![tert-butyl 2-(3-{[(benzyloxy)carbonyl]amino}-5-methyl-1H-pyrazol-1-yl)benzoate](/img/structure/B1440653.png)